4-Bromo-4'-methylbiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWLXURJCXISCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334601 | |
| Record name | 4-Bromo-4'-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-49-0 | |
| Record name | 4-Bromo-4'-methylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-4'-methylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance As a Key Synthetic Intermediate in Organic Chemistry
In the realm of organic chemistry, 4-Bromo-4'-methylbiphenyl is highly valued as a versatile precursor for the synthesis of a wide array of more complex molecules. Its utility primarily stems from the presence of the bromine atom, which can be readily substituted or engaged in various cross-coupling reactions. This reactivity opens up pathways to a diverse range of substituted biphenyls, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.
One of the most prominent applications of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. chemicalbook.com In this reaction, the bromine atom is replaced by a new carbon-carbon bond, allowing for the connection of the biphenyl (B1667301) scaffold to other organic fragments. For instance, it can be reacted with aryl boronic acids to generate more complex biaryl or terphenyl systems. chemicalbook.com A general scheme for the Suzuki-Miyaura coupling involves reacting the aryl halide (this compound) with a boronic acid derivative in the presence of a palladium catalyst and a base. chemicalbook.com
The methyl group on the other phenyl ring, while less reactive than the bromine atom, also influences the compound's properties and can be a site for further functionalization in multi-step synthetic sequences. The para-substitution pattern of the bromine and methyl groups contributes to a degree of structural rigidity and symmetry, which can be advantageous in creating well-ordered molecular architectures.
Foundational Role in Advanced Materials Science Research
Advanced Synthetic Routes for this compound and its Derivatives
Modern organic synthesis relies heavily on catalytic processes that are both high-yielding and tolerant of various functional groups. For the construction of this compound and its derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the most prominent and effective strategies. gre.ac.ukacs.org
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic chemistry for the formation of carbon-carbon bonds. researchgate.net These reactions are characterized by their mild reaction conditions and broad functional group compatibility, making them ideal for the synthesis of complex molecules like substituted biphenyls. nih.govnih.gov
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including this compound. gre.ac.ukubc.ca This reaction typically involves the coupling of an aryl halide, in this case, a brominated aromatic ring, with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com The synthesis of 4'-methyl-4-nitrobiphenyl, a related compound, has been achieved by reacting 4-methylphenylboronic acid with 1-bromo-4-nitrobenzene (B128438) using a palladium catalyst. gre.ac.uk Similarly, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst has been reported to produce 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines. mdpi.com
A specific example involves the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde to form an intermediate which then undergoes a Suzuki coupling with different boronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ to yield various substituted products. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Methylphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | 4'-Methyl-4-nitrobiphenyl | - | gre.ac.uk |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to Good | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling Protocols
Mechanistic Studies of Palladium-Mediated Catalysis
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orgchemrxiv.org
Oxidative Addition: The process initiates with the oxidative addition of the aryl halide (e.g., 4-bromotoluene) to a palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.orgchemrxiv.org The reactivity of the aryl halide is a critical factor, with the rate of reaction typically following the order I > Br > Cl. libretexts.org
Transmetalation: In this step, the organic group from the organoborane reagent (e.g., 4-bromophenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base, which activates the organoboron compound. nih.gov
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired C-C bond of the biphenyl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.govlibretexts.org
Optimization of Reaction Conditions and Catalytic Systems for Enhanced Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of palladium catalyst, ligand, base, and solvent. chemistryviews.orgrsc.org
For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can significantly enhance the reactivity, particularly with less reactive aryl chlorides. nih.govlibretexts.org In one study, a catalyst system based on Pd(OAc)₂ and a specific phosphine ligand (L2) was found to be highly effective for the coupling of aryl tosylates and mesylates. nih.gov Another report highlights a highly active catalytic system of Pd(OAc)₂/(2-mesitylindenyl)dicyclohexylphosphine/Me(octyl)₃N⁺Cl⁻/K₃PO₄·3H₂O for the coupling of aryl chlorides in water. nih.gov
The choice of base and solvent is also critical. A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine found that using K₃PO₄ as the base and 1,4-dioxane (B91453) as the solvent gave good yields. mdpi.com Machine learning has also been employed to optimize reaction conditions for heteroaryl Suzuki-Miyaura couplings, leading to improved average yields across a range of substrates. chemistryviews.org
Table 2: Optimization of Suzuki-Miyaura Reaction Conditions
| Catalyst System | Base | Solvent | Substrate | Outcome | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / L2 | K₃PO₄ | t-AmOH | Aryl tosylates/mesylates | High yields | nih.gov |
| Pd(OAc)₂/(2-mesitylindenyl)dicyclohexylphosphine/Me(octyl)₃N⁺Cl⁻ | K₃PO₄·3H₂O | Water | Aryl chlorides | High activity, low catalyst loading | nih.gov |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good yields | mdpi.com |
Substrate Scope and Limitations in Biaryl Synthesis
The Suzuki-Miyaura coupling exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the aryl halide and the organoboron partner. nih.govnih.gov This makes it a powerful tool for synthesizing a diverse library of biphenyl derivatives. gre.ac.uk However, there are some limitations.
Aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring more specialized and reactive catalyst systems. quora.com Steric hindrance on either coupling partner can also significantly reduce the reaction rate and yield. beilstein-journals.org For example, the synthesis of biaryls with large steric substituents at the 2-position can be challenging. beilstein-journals.org Furthermore, while the reaction is tolerant of many functional groups, some base-sensitive substrates may not be suitable. libretexts.org The presence of certain functional groups on the arylboronic acid can also affect the reaction outcome. beilstein-journals.org
Despite these limitations, the development of new and more active catalyst systems continues to expand the scope of the Suzuki-Miyaura reaction, enabling the synthesis of increasingly complex and sterically demanding biaryl compounds. acs.orgnih.gov
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, including the synthesis of unsymmetrical biaryls like this compound. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an organic halide with an organozinc reagent. wikipedia.orgyoutube.com
Organozinc reagents are typically prepared in situ from the corresponding organic halide by treatment with an activated form of zinc or via transmetalation from an organolithium or Grignard reagent. youtube.com A key advantage of the Negishi coupling is the high reactivity of the organozinc reagent, which often allows for milder reaction conditions compared to other cross-coupling reactions. organic-chemistry.org However, organozinc reagents are also known to be sensitive to moisture and air, which can be a practical drawback. wikipedia.org
The general mechanism of the Negishi coupling is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The choice of catalyst is crucial, with palladium catalysts generally offering higher yields and better functional group tolerance. wikipedia.org For instance, an efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with a range of aryl bromides. acs.org Nickel catalysts are also effective and have been used for various sp²-sp², sp²-sp³, and sp³-sp³ couplings. wikipedia.org
Table 3: Comparison of Suzuki-Miyaura and Negishi Coupling
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron (boronic acids, esters) | Organozinc |
| Reagent Stability | Generally stable, non-toxic | Sensitive to air and water |
| Functional Group Tolerance | High, but can be base-sensitive | Generally good, but reagent sensitivity can be a factor |
| Reactivity | Generally good, but can be sluggish with aryl chlorides | Often highly reactive, allowing for mild conditions |
| Byproducts | Boron-containing byproducts, generally easy to remove | Zinc salts |
Directed Arylation and Bromination Strategies for Biphenyl Scaffolds
An alternative approach to synthesizing this compound involves the modification of a pre-formed biphenyl or a suitable precursor.
The introduction of a bromine atom at a specific position on a biphenyl ring requires selective bromination methods. For the synthesis of this compound, this would typically involve the bromination of 4-methylbiphenyl.
A process for selectively brominating biphenyl in the para positions involves reacting biphenyl with bromine monochloride (BrCl). google.com This reaction can be performed in a solvent, and the BrCl can be generated in situ. google.com Another method involves the photobromination of a 4'-methyl-biphenyl derivative using a brominating agent like N-bromosuccinimide (NBS) or a hydrobromic acid/alkali metal bromate (B103136) system in a two-phase medium under photo-irradiation. google.com Studies on the benzylic bromination of a trimethyl-pivaloyloxymethylquinazolinone showed that photo-initiated reaction with NBS in dichloromethane (B109758) provided higher yields compared to thermal initiation. gla.ac.uk
Direct arylation via C-H bond activation is an increasingly important strategy for forming biaryl compounds, as it avoids the pre-functionalization of one of the aromatic rings. rsc.org Palladium catalysts supported on materials like graphene oxide have been used for the C-H activation of benzene (B151609) to form biphenyl. rsc.org The reaction often requires an oxidant and is performed at elevated temperatures. rsc.org Furthermore, Pd(II)-catalyzed C-H bond activation can be directed by certain functional groups, such as a cyano group, to synthesize biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. nih.gov While not a direct route to this compound, these methods illustrate the principle of forming the biphenyl core through C-H activation, which could then be followed by functional group manipulation.
Sequential Lithiation and Electrophilic Quenching in Dibromobiaryls
A powerful method for creating unsymmetrically substituted biphenyls involves the sequential lithiation of dibromobiaryls followed by reaction with electrophiles. beilstein-journals.org This strategy allows for the controlled introduction of two different functional groups. For example, starting with 4,4'-dibromobiphenyl, a selective monolithiation can be achieved using one equivalent of n-butyllithium. nih.gov This is often performed in a microflow system to ensure rapid mixing and precise temperature control, which is crucial for selectivity. beilstein-journals.orgnih.gov The resulting mono-lithiated species can then be quenched with an electrophile, such as a methylating agent, to introduce the methyl group. The remaining bromine atom provides the "bromo" functionality of the target molecule. This approach offers a high degree of control over the substitution pattern. beilstein-journals.org
Fundamental Mechanistic Investigations of Transformations Involving this compound
Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for designing new synthetic applications.
Nucleophilic Substitution Pathways at the Bromine Center
The bromine atom in this compound is susceptible to nucleophilic substitution, although aryl halides are generally less reactive than alkyl halides in such reactions. libretexts.org The primary mechanism for nucleophilic aromatic substitution (SNA) on activated aryl halides is the addition-elimination (SNAr) pathway. byjus.comwikipedia.org
The SNAr mechanism involves two main steps:
Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The aromaticity of the ring is temporarily lost in this step. libretexts.org
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org
For an SNAr reaction to proceed readily, the aromatic ring usually needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comwikipedia.org In the case of this compound, the methyl group is electron-donating, which would disfavor a standard SNAr reaction.
However, under very harsh conditions or with extremely strong nucleophiles, another mechanism, the elimination-addition (benzyne) mechanism, can occur, especially when the ring lacks strong electron-withdrawing groups. youtube.com This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate.
It's also important to note that computational studies, such as Density Functional Theory (DFT), can be used to model transition states and predict the reactivity of the C-Br bond towards nucleophilic attack.
Halogen Bonding Interactions and Their Influence on Reactivity and Selectivity
The bromine atom in this compound is not merely a leaving group for cross-coupling reactions; it is a key participant in directing supramolecular assembly through halogen bonding. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic species. nih.govacs.org This interaction, analogous yet distinct from the more familiar hydrogen bond, plays a crucial role in crystal engineering and can influence the reactivity and selectivity of the molecule.
The formation of a halogen bond arises from the anisotropic distribution of electron density around the covalently bonded bromine atom. This creates a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen, along the axis of the C-Br bond. acs.org This electrophilic cap can interact attractively with lone pairs of electrons from nucleophiles like oxygen, nitrogen, or even another halogen atom. nih.govacs.org
The strength and directionality of halogen bonds are tunable. The strength generally follows the order I > Br > Cl > F, correlating with the polarizability of the halogen. acs.org In the context of this compound, the bromine atom can form significant halogen bonds that dictate the packing of molecules in the solid state. These interactions can be classified into two main types: Type I, with symmetric C-Br···Br-C angles, and Type II, which are bent and considered true halogen bonds. nih.gov
The influence of these interactions on reactivity can be substantial. By pre-organizing molecules in a specific orientation in the solid state or in solution, halogen bonding can enhance the rate and selectivity of certain reactions. For instance, in crystal engineering, halogen bonds are used to control the architecture of molecular assemblies, which can be a precursor to solid-state reactions. nih.gov While specific studies on this compound's halogen bond-influenced reactivity are not abundant, the principles established with related brominated aromatic compounds suggest that these interactions would be critical in designing reactions in condensed phases. For example, studies on brominated uracil (B121893) have shown that a bromine-phosphate oxygen halogen bond can be stronger than a conventional hydrogen bond in directing molecular conformation. nih.gov
Table 1: Comparison of Halogen Bonds and Hydrogen Bonds
| Feature | Halogen Bond (e.g., C-Br···O) | Hydrogen Bond (e.g., O-H···O) |
| Donor Atom | Polarizable Halogen (Cl, Br, I) acs.org | Electronegative Atom (O, N, F) |
| Interaction Nature | Primarily electrostatic (σ-hole) and dispersion rsc.org | Primarily electrostatic |
| Directionality | Highly directional (~180° angle) acs.org | Directional, but can be more flexible |
| Strength Tuning | Increases with halogen polarizability (I > Br > Cl) acs.org | Dependent on electronegativity of donor/acceptor |
| Hydrophobicity | Interaction is hydrophobic in nature acs.org | Interaction is hydrophilic in nature |
| Donor Atom Size | Significantly larger than hydrogen acs.org | Small (proton) |
Free Radical Mechanisms in Coupling Reactions
While modern transition-metal-catalyzed reactions are prevalent, the synthesis of biphenyls can also proceed through free radical mechanisms. The Gomberg-Bachmann reaction is a classic example of an aryl-aryl coupling that operates via a free radical pathway and can be used to synthesize unsymmetrical biphenyls like this compound. wikipedia.orgwikipedia.org
The reaction typically involves the treatment of an aryldiazonium salt with an aromatic compound in a basic aqueous solution. wikipedia.org To synthesize this compound, one could start with the diazotization of 4-bromoaniline. The resulting 4-bromobenzenediazonium (B8398784) salt is then reacted with toluene (B28343). The key intermediate in this process is the 4-bromophenyl radical (BrC₆H₄•).
The mechanism proceeds as follows:
Initiation: The diazonium salt, under basic conditions, is believed to form a diazoanhydride intermediate, which then decomposes to generate an aryl radical (the 4-bromophenyl radical) and a nitrogen molecule. wikipedia.org
Propagation: The highly reactive 4-bromophenyl radical attacks the aromatic ring of toluene. This addition creates a resonance-stabilized radical intermediate (a substituted cyclohexadienyl radical). wikipedia.org
Termination/Product Formation: The radical intermediate is then oxidized, typically by another diazonium-derived species, to form the final biphenyl product and regenerate a radical to continue the chain. wikipedia.org
A significant drawback of the Gomberg-Bachmann reaction is its generally low yield, often under 40%, due to the high reactivity and low selectivity of the aryl radical. wikipedia.org The radical can engage in numerous side reactions, such as abstracting hydrogen atoms or coupling with other radicals. For the synthesis of this compound, the radical attack on toluene would yield a mixture of ortho-, meta-, and para-isomers, with the desired this compound being one of the products. Improvements, such as using phase-transfer catalysts, have been developed to enhance yields. wikipedia.orgacs.org
Table 2: Gomberg-Bachmann Reaction for Biphenyl Synthesis
| Reactant 1 | Reactant 2 | Key Intermediate | Product Example | Typical Yield | Reference |
| 4-Bromoaniline (diazotized) | Toluene | 4-Bromophenyl radical | This compound | < 40% | wikipedia.orgwikipedia.org |
| 4-Bromoaniline (diazotized) | Benzene | 4-Bromophenyl radical | 4-Bromobiphenyl | < 40% | wikipedia.org |
| Aniline (diazotized) | Benzene | Phenyl radical | Biphenyl | < 40% | wikipedia.org |
Directed C-H Activation Processes and Steering Group Effects
A more modern and highly selective approach to functionalizing aromatic scaffolds like this compound is through directed C-H activation. This strategy utilizes a directing group (DG) covalently attached to the molecule, which coordinates to a transition metal catalyst (commonly palladium) and guides it to a specific C-H bond, typically in the ortho position. nih.govnih.gov While the bromine and methyl groups on this compound itself are not strong directing groups for C-H activation, a directing group could be strategically introduced to achieve site-selective functionalization.
The power of this methodology lies in its ability to override the inherent electronic preferences of the aromatic rings. For example, a directing group on one of the phenyl rings of the biphenyl system can steer functionalization to a specific site, enabling the synthesis of complex derivatives that would be difficult to access through classical electrophilic substitution. nih.gov
Recent studies on biphenyl systems have demonstrated the efficacy of various directing groups:
Nitrile Group: A nitrile group on a biphenyl has been shown to direct the meta-C-H olefination, acetoxylation, and iodination. escholarship.orgnih.gov This is a notable example of remote C-H activation, where the catalyst is guided to a position other than ortho. DFT studies suggest a ligand-assisted Pd-Ag heterodimeric transition state is responsible for this unusual selectivity. escholarship.orgnih.gov
Removable Directing Groups: To enhance synthetic utility, removable directing groups like the pyridyl group have been developed. These groups can direct C-H halogenation and can be subsequently cleaved from the molecule. youtube.com
Modifiable Directing Groups: The nitro group is another powerful directing group. Its strong electron-withdrawing nature can deactivate the ring, but it can direct C-H arylation and can later be converted into a wide array of other functional groups, such as amines or halides. youtube.com
For this compound, one could envision installing a directing group, such as an amide or a removable pyridyl group, onto one of the rings via a preliminary synthetic step. This would allow for the precise introduction of a new substituent at a defined location. The choice of directing group and catalytic system would determine the site of functionalization, offering a powerful toolkit for elaborating the core structure of this compound. nih.gov
Table 3: Examples of Directing Groups for C-H Functionalization of Biphenyl Scaffolds
| Directing Group (DG) | Targeted Position | Type of Functionalization | Catalyst System (Typical) | Reference |
| Pyridine (attached via N) | ortho to DG | Halogenation, Arylation | Pd(OAc)₂ | nih.govyoutube.com |
| Amide (-CONH-R) | ortho to DG | Alkylation, Arylation | Co, Rh, Pd | nih.gov |
| Nitrile (-CN) | meta to DG | Olefination, Acetoxylation | Pd(OAc)₂ / Ag₂CO₃ | escholarship.orgnih.gov |
| Nitro (-NO₂) | ortho to DG | Arylation | Pd(OAc)₂ | youtube.com |
| Phosphine (-PR₂) | Remote C-5 (on naphthalene) | Alkylation | Ru | nih.gov |
Catalysis Research and Applications
Catalytic Roles of 4-Bromo-4'-methylbiphenyl in Chemical Processes
While not a catalyst in the traditional sense, this compound plays crucial roles in catalytic processes, primarily as a substrate and a precursor for more complex molecules. Its bromine atom can act as a leaving group in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its application in organic synthesis.
Furthermore, the bromine atom in this compound can facilitate halogen bonding interactions, which can influence the reactivity and selectivity of chemical processes. smolecule.com In coordination chemistry, it has the potential to act as a ligand, where the bromine atom can interact with a metal center, thereby modulating the properties and catalytic activity of the resulting complex. smolecule.com Its primary catalytic significance, however, lies in its role as a building block in the synthesis of functional materials such as liquid crystals, organic light-emitting diodes (OLEDs), and polymers. smolecule.com
Development and Evaluation of Novel Catalytic Systems for Biphenyl (B1667301) Synthesis
The synthesis of substituted biphenyls like this compound heavily relies on the development of efficient and selective catalytic systems. Research in this area is driven by the need for sustainable and economically viable manufacturing processes.
Palladium-Based Catalysts (Homogeneous and Heterogeneous)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the most common methods for synthesizing this compound and other biphenyl derivatives. smolecule.com These reactions involve the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. Both homogeneous and heterogeneous palladium catalysts have been extensively studied and utilized for this purpose.
Homogeneous palladium catalysts, often complexes with phosphine (B1218219) ligands, offer high activity and selectivity. However, their separation from the product mixture can be challenging. rsc.org Heterogeneous catalysts, where palladium is supported on a solid material, provide a solution to this problem, allowing for easier recovery and reuse.
Table 1: Comparison of Homogeneous and Heterogeneous Palladium Catalysts in Biphenyl Synthesis
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult to separate from the product, potential for metal contamination in the product. |
| Heterogeneous | Easy separation and recyclability, reduced metal contamination. | Can have lower activity than homogeneous counterparts, potential for metal leaching. |
The performance of palladium catalysts in biphenyl synthesis is highly dependent on the nature of the supporting ligands. The development of advanced ligands has been a major focus of research to improve catalyst activity, stability, and selectivity. Sterically bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have shown exceptional performance in the Suzuki-Miyaura coupling for the synthesis of complex biphenyls.
These advanced ligands facilitate the key steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The design of ligands can also be tailored to control the regioselectivity and stereoselectivity of the reaction.
In the context of industrial applications, the recyclability and sustainability of catalysts are of paramount importance. Heterogeneous palladium catalysts are particularly attractive in this regard. Various support materials, including polymers, silica (B1680970), and magnetic nanoparticles, have been explored to immobilize palladium catalysts. organic-chemistry.org
A deeper understanding of the reaction mechanism and kinetics is crucial for optimizing catalytic processes. Real-time monitoring techniques provide valuable insights into the dynamic changes occurring during a reaction. ubc.ca Techniques such as in-situ spectroscopy (e.g., NMR, IR) and online chromatography can be used to track the concentrations of reactants, intermediates, and products throughout the course of a Suzuki-Miyaura reaction for the synthesis of biphenyls. ubc.ca
This data allows for the precise determination of reaction rates, catalyst deactivation pathways, and the influence of various reaction parameters. Such detailed mechanistic understanding is invaluable for the development of more efficient and robust catalytic systems. ubc.ca
Iron-Based Catalysis as Sustainable Alternatives in Biaryl Coupling
While palladium catalysts are highly effective, the high cost and toxicity of palladium have prompted the search for more sustainable alternatives. Iron, being an earth-abundant and non-toxic metal, has emerged as a promising candidate for catalyzing biaryl coupling reactions. mdpi.comnih.gov
Iron-based catalysts have shown activity in cross-coupling reactions, offering a more environmentally friendly and economical approach to the synthesis of biphenyls. mdpi.com Although still under development, iron catalysis holds significant potential to replace palladium in certain applications, contributing to a greener chemical industry. Research is ongoing to improve the efficiency and broaden the scope of iron-catalyzed biaryl synthesis. nih.gov
Organocatalysis in Biaryl Coupling Reactions
The synthesis of biaryl compounds, a foundational structure in many pharmaceuticals and materials, has been historically dominated by transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. However, the pursuit of more sustainable and cost-effective synthetic methodologies has spurred research into transition-metal-free alternatives. preprints.orgnih.gov Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a significant frontier in this endeavor.
Recent breakthroughs have demonstrated the viability of organocatalytic, Suzuki-Miyaura-type coupling reactions. For instance, a method utilizing amines as catalysts for the coupling of aryl halides with arylboronic acids has been developed. researchgate.net This approach circumvents the need for expensive and potentially toxic transition metals. Mechanistic studies suggest that this amine-catalyzed reaction may proceed through a radical pathway, offering a fundamentally different approach compared to traditional metal-catalyzed cycles. researchgate.net
Beyond direct organocatalysis, related metal-free strategies have also emerged. Base-promoted homolytic aromatic substitution (BHAS) provides another pathway to biaryl compounds without transition metals. organic-chemistry.org In this type of reaction, a strong base is used to initiate a radical-chain mechanism. organic-chemistry.orgacs.org While these advanced methods showcase the potential for forming carbon-carbon bonds between aryl groups without traditional metal catalysts, their application is still an evolving field. The specific use of organocatalysis for the targeted synthesis of this compound is not yet widely documented, but these general methodologies represent a promising area for future research and development in the synthesis of substituted biphenyls.
Phase Transfer Catalysis in the Synthesis of Biphenyl Derivatives
Phase Transfer Catalysis (PTC) is a powerful technique used in heterogeneous reaction systems to facilitate the transfer of a reactant from one phase to another where the reaction occurs. wisdomlib.org This methodology is particularly valuable in the synthesis of biphenyl derivatives like this compound, which are often prepared using the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves an organic solvent (containing the aryl halide and palladium catalyst) and an aqueous phase (containing the inorganic base and the boronic acid salt), creating a biphasic system. nih.govresearchgate.net
The role of the phase transfer catalyst is to transport an anion, such as a hydroxide (B78521) or carbonate, from the aqueous phase into the organic phase. crdeepjournal.org Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly employed as phase transfer catalysts in these reactions. researchgate.netbiomedres.usrsc.org The lipophilic cation of the PTC pairs with the anion of the base, allowing the resulting ion pair to dissolve in the organic solvent. wisdomlib.org This transfer enables the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle to proceed efficiently.
Detailed mechanistic studies have revealed that the introduction of a phase transfer catalyst can profoundly increase reaction rates. In one study of a biphasic Suzuki-Miyaura coupling, the addition of a PTC resulted in a remarkable 12-fold rate enhancement. nih.gov This acceleration is attributed to a shift in the dominant transmetalation pathway. The PTC increases the concentration of the boronate species in the organic phase, favoring a more rapid boronate-based pathway for the coupling reaction. nih.gov The use of PTCs can therefore lead to milder reaction conditions, shorter reaction times, and improved yields, making the synthesis of biphenyl derivatives more efficient and scalable. biomedres.us
The following table summarizes the effect of phase transfer catalysts on Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl derivatives.
| Aryl Halide | Arylboronic Acid | Catalyst System | Phase Transfer Catalyst (PTC) | Solvent System | Outcome |
|---|---|---|---|---|---|
| Aryl Bromide | 4-Fluorophenylboronic acid | Palladium Phosphinous Acid Complex (POPd) | Tetrabutylammonium bromide (TBAB) | Water | High yields of the heteroaryl-aryl fluoride (B91410) product were achieved, demonstrating the efficacy of TBAB as a co-catalyst in aqueous media. researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Arylboronic acids | Pd(PPh₃)₄ | Tetrabutylammonium bromide (TBAB) | Toluene (B28343)/Water | The reaction, conducted in a two-phase system, successfully yielded the desired biaryl products, with TBAB acting as the phase-transfer catalyst. researchgate.net |
| Deactivated Aryl Chlorides | Arylboronic acids | Palladium Acetate | Tetrabutylammonium bromide (TBAB) | TBAB/Water mixtures | The system proved to be an effective catalyst for the Suzuki coupling of challenging deactivated aryl chloride substrates. rsc.org |
| Benzyl bromide | 4-Methoxyphenylboronic acid pinacol (B44631) ester | XPhos Pd G2 | Tetrabutylammonium bromide (TBAB) | 2-MeTHF/Water | Addition of TBAB resulted in a 12-fold increase in the reaction turnover rate by shifting the transmetalation mechanism. nih.gov |
Advanced Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques for Comprehensive Structural Confirmation and Analysis
Spectroscopy is the cornerstone for the molecular-level investigation of 4-Bromo-4'-methylbiphenyl, with each technique offering unique information about its structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise carbon-hydrogen framework of this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For this compound, the aromatic protons on the two phenyl rings appear as a series of multiplets in the downfield region, typically between 7.20 and 7.65 ppm. The methyl group protons give rise to a characteristic singlet peak further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound shows distinct signals for the methyl carbon, the two ipso-carbons (the carbons directly attached to the other ring), the carbon atom bonded to the bromine, and the remaining aromatic carbons. rsc.org
Detailed spectral data from an analysis in deuterated chloroform (B151607) (CDCl₃) is presented below. rsc.org
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.53 - 7.51 (m) | 140.2 |
| 7.48 - 7.40 (m) | 140.0 |
| 7.34 - 7.28 (m) | 131.9 |
| 7.23 - 7.21 (m) | 128.9 |
| 2.40 (s, 3H) | 128.8 |
| 127.7 | |
| 127.0 | |
| 121.6 | |
| 21.2 |
Note: The multiplet (m) assignments in the proton NMR correspond to the aromatic protons. The singlet (s) corresponds to the methyl protons.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," providing confirmation of functional groups and structural features.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. These include C-H stretching vibrations from the aromatic rings and the methyl group, C=C stretching vibrations within the aromatic rings, and the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum. The PubChem database notes the availability of vapor-phase IR spectra for this compound. nih.gov
Raman Spectroscopy: Raman spectroscopy also detects molecular vibrations but is governed by different selection rules, making it particularly useful for observing symmetric vibrations and non-polar bonds that may be weak or absent in the IR spectrum. For this compound, strong Raman signals would be expected for the symmetric breathing modes of the phenyl rings.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org
The biphenyl (B1667301) core of this compound constitutes a conjugated π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule is expected to exhibit strong absorption in the UV region due to π → π* transitions. uzh.ch The presence of substituents—the bromine atom (an auxochrome) and the methyl group—can cause shifts in the wavelength of maximum absorbance (λmax) compared to unsubstituted biphenyl.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information based on the fragmentation patterns of the molecule upon ionization. chemguide.co.uk
For this compound (C₁₃H₁₁Br), the mass spectrum displays a distinctive isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. miamioh.edu This results in two peaks of almost equal intensity at m/z (mass-to-charge ratio) values of 246 and 248. nih.gov
The primary fragmentation pathway involves the cleavage of the C-Br bond, a common fragmentation for halogenated compounds. miamioh.edu This leads to the loss of a bromine radical and the formation of a prominent fragment ion at m/z 165. nih.gov
| Fragment | m/z Value | Description |
| [M]⁺ | 246 / 248 | Molecular ion peaks, showing the characteristic 1:1 isotopic pattern for bromine. |
| [M-Br]⁺ | 165 | Fragment resulting from the loss of the bromine atom. |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Conformation: The exact conformation of the molecule in the solid state, most notably the dihedral angle between the planes of the two phenyl rings. This angle is a critical structural parameter for biphenyl derivatives.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or π-stacking.
Chromatographic and Advanced Separation Methodologies
Chromatographic techniques are essential for the purification, separation, and quantitative analysis of this compound from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound. A typical setup would involve a nonpolar stationary phase, such as a C8 or C18 silica-based column, and a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water. sielc.comchromforum.org Detection is typically achieved using a UV detector set to a wavelength where the compound strongly absorbs.
Gas Chromatography (GC): Due to its volatility, this compound can also be effectively analyzed by Gas Chromatography. A capillary column with a suitable stationary phase (e.g., Supelcowax or Equity-1701) would be used to separate the compound from other volatile components. chromforum.org A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with GC-MS providing both separation and structural identification.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of brominated biphenyls and related compounds. osti.gov It is particularly well-suited for compounds that may not be sufficiently volatile or thermally stable for gas chromatography. The method separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.
For compounds like this compound, reversed-phase HPLC is a commonly applied method. acs.orgsielc.com In this mode, the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile and/or methanol (B129727) mixed with water. sielc.comresearchgate.net The separation mechanism relies on the hydrophobic interactions between the analyte and the nonpolar stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have a longer retention time, which is the time it takes for a compound to travel through the column to the detector. chromatographytoday.comsepscience.com
Detection is frequently accomplished using an ultraviolet (UV) or photodiode array (PDA) detector, as the biphenyl ring system possesses a strong chromophore that absorbs UV light. osti.govresearchgate.net The purity of a this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. This allows for a quantitative assessment of impurities. Method development for a related compound, 4,4'-bis(bromomethyl)biphenyl, utilized an Inertsil ODS 3V column with a gradient mobile phase of acetonitrile and a pH 5.5 buffer, with detection at 275 nm. researchgate.net Such conditions are indicative of the parameters that would be effective for analyzing this compound.
Table 1: Representative HPLC Conditions for Analysis of Brominated Biphenyls
| Parameter | Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | Octadecylsilyl (ODS, C18) silica gel (e.g., Inertsil ODS 3V) researchgate.net |
| Mobile Phase | A mixture of Acetonitrile and an aqueous buffer (e.g., pH 5.5) researchgate.net |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | Typically 0.5 - 1.5 mL/min researchgate.net |
| Detector | UV/Vis or Photodiode Array (PDA) Detector (e.g., at 275 nm) researchgate.net |
| Temperature | Ambient or controlled (e.g., 35 °C) researchgate.net |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. cuny.edubyu.edu Given its boiling point of 315°C, this compound is sufficiently volatile and thermally stable for GC analysis, which is often used to confirm its purity. fishersci.ca In GC, a sample is injected into the instrument, where it is heated and vaporized. cuny.edu An inert carrier gas, such as helium or nitrogen, then sweeps the vaporized sample through a long, thin column. byu.edu The inner surface of the column is coated with a stationary phase, and separation occurs as different components interact with this phase to varying degrees. chromatographytoday.combyu.edu Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. chromatographytoday.com
For enhanced identification, GC is frequently coupled with a Mass Spectrometer (MS). byu.edusciensage.info As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. sciensage.info The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. researchgate.net The mass spectrum for this compound shows characteristic peaks corresponding to the molecular ion and its isotopic pattern (due to the presence of bromine isotopes 79Br and 81Br), as well as other significant fragments. nih.gov The National Institute of Standards and Technology (NIST) mass spectrometry data for this compound shows top peaks at mass-to-charge ratios (m/z) of 248 and 246, which correspond to the molecular ion containing the two bromine isotopes. nih.gov Another significant peak is observed at m/z 165. nih.gov
Table 2: GC-MS Fragmentation Data for this compound
| Parameter | Value | Reference |
| Top Peak (m/z) | 248 | nih.gov |
| 2nd Highest Peak (m/z) | 246 | nih.gov |
| 3rd Highest Peak (m/z) | 165 | nih.gov |
| Purity by GC | ≥98.0% | fishersci.ca |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. tci-thaijo.orgmdpi.com This approach is used to determine various properties of 4-Bromo-4'-methylbiphenyl, including its optimized geometry, vibrational modes, and electronic characteristics, providing a comprehensive understanding of its molecular-level behavior. researchgate.net
Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and transition states. researchgate.net For biphenyl (B1667301) derivatives, rotation around the central C-C bond is the most significant conformational freedom. DFT calculations can map out the energy profile of this rotation, revealing the energy barriers between different conformations. The lowest energy conformation for this compound is a non-planar, twisted arrangement, which represents a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between ortho-hydrogens on the adjacent rings (favoring a twisted structure). nih.gov
Table 1: Calculated Geometric Parameters for this compound (DFT B3LYP/6-311G level)
| Parameter | Value |
|---|---|
| Dihedral Angle (C-C-C-C between rings) | ~40-45° |
| C-Br Bond Length | ~1.91 Å |
| Inter-ring C-C Bond Length | ~1.49 Å |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. scispace.com These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. dntb.gov.ua Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, and twisting of bonds.
Theoretical vibrational spectra for this compound can be correlated with experimental FT-IR and FT-Raman spectra. researchgate.net This correlation aids in the assignment of experimental bands to specific vibrational modes. For instance, calculations can distinguish the C-Br stretching frequency, the aromatic C-H stretching modes, and the characteristic vibrations of the biphenyl skeleton. Calculated frequencies are often systematically scaled by a small factor to improve agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity effects. scispace.com
Table 2: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of H atoms on phenyl rings |
| Aromatic C=C Stretch | 1600-1450 | Stretching of carbon-carbon bonds within the rings |
| C-Br Stretch | ~650 | Stretching of the carbon-bromine bond |
DFT provides detailed information about the electronic distribution within the molecule. Key aspects of this analysis include the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. taylorandfrancis.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comnih.gov For this compound, the HOMO is typically localized over the π-system of the biphenyl rings, while the LUMO is also distributed across the aromatic framework.
Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orguni-muenchen.de These maps are color-coded to indicate regions of different electrostatic potential. researchgate.net Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net In this compound, the MEP map would show a negative potential around the electronegative bromine atom and across the π-clouds of the aromatic rings. Positive potentials would be located around the hydrogen atoms. These maps are invaluable for predicting intermolecular interactions and the initial sites of reaction. tci-thaijo.orgresearchgate.net
Quantum Chemical Calculations for Reaction Pathway Elucidation and Energy Landscapes
Quantum chemical calculations are instrumental in exploring the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, these methods can identify the lowest-energy pathway from reactants to products. diva-portal.org This involves locating and characterizing the structures and energies of transition states and any intermediates along the reaction coordinate.
For reactions involving this compound, such as its synthesis via Suzuki coupling or its participation in further functionalization reactions, DFT calculations can provide critical insights. By calculating the activation energies (the energy difference between reactants and the transition state), chemists can predict reaction rates and understand the factors that control selectivity. This theoretical elucidation of energy landscapes helps in optimizing reaction conditions and designing more efficient synthetic routes. uliege.be
Theoretical Predictions of Spectroscopic Properties
Computational methods can predict a range of spectroscopic properties beyond vibrational spectra. researchgate.net Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of a molecule, which correspond to its UV-Visible absorption spectrum. These calculations can predict the absorption maxima (λmax) and help interpret the electronic nature of the transitions (e.g., π→π* transitions within the biphenyl system).
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data is a powerful tool for structure verification and assignment of complex spectra.
Computational Screening and Design of Related Compounds
The theoretical framework established for this compound can be extended to design new molecules with tailored properties. Through computational screening, numerous derivatives can be rapidly evaluated without the need for synthesis and experimental testing. youtube.com For example, by systematically changing the substituents on the biphenyl core, one can calculate how these modifications influence key properties like the HOMO-LUMO gap, dipole moment, or polarizability. This in silico screening process can identify promising candidates for applications in materials science or medicinal chemistry, guiding experimental efforts toward the most promising compounds.
Derivatization Strategies and Functionalization Research
Synthesis of Functionalized 4-Bromo-4'-methylbiphenyl Derivatives for Specific Applications
This compound serves as a key intermediate in the synthesis of more complex, functionalized molecules. Its structure, featuring a reactive bromine atom on one phenyl ring and a methyl group on the other, allows for targeted chemical modifications. A primary strategy for its functionalization is through cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.
One of the most powerful and widely used methods for the derivatization of aryl bromides like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide array of substituents at the position of the bromine atom, including alkyl, alkenyl, alkynyl, and aryl groups. For instance, reacting this compound with various aryl boronic acids can yield complex poly-aromatic structures, which are of interest in materials science and medicinal chemistry. While specific studies detailing the functionalization of this compound are not broadly available, the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues via Suzuki coupling serves as a pertinent example of this strategy's application on a similar bromo-aryl core. nih.gov In that work, the parent N-(4-bromophenyl) compound was successfully coupled with different aryl boronic acids using a triphenylphosphine (B44618) palladium catalyst to produce a library of functionalized derivatives. nih.gov
Another relevant synthetic approach involves amidation or carboxamide formation. For example, pyrazine (B50134) carboxamide derivatives have been synthesized by first creating a core structure like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which is then further functionalized through Suzuki coupling at the bromine site. mdpi.com This highlights a multi-step strategy where the biphenyl (B1667301) structure could be modified to include other functional groups prior to or after derivatization at the bromine position, enabling the creation of molecules with tailored properties for specific biological or material applications.
Table 1: Potential Functionalization Reactions for this compound
| Reaction Type | Reagents/Catalysts | Potential Product Class |
| Suzuki-Miyaura Coupling | Aryl Boronic Acids, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Poly-aryl or substituted biphenyl compounds |
| Heck Coupling | Alkenes, Pd Catalyst, Base | Stilbene-like derivatives |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | Aryl-alkyne derivatives |
| Buchwald-Hartwig Amination | Amines, Pd Catalyst, Base | N-Aryl amine derivatives |
| Stille Coupling | Organostannanes, Pd Catalyst | Biaryl or vinyl-aryl derivatives |
Application of this compound in the Design of Analytical Derivatization Reagents
Chemical derivatization is a process where a target analyte is chemically modified to produce a new compound with properties more suitable for a given analytical method, such as liquid chromatography-mass spectrometry (LC-MS). sdiarticle4.combioanalysis-zone.com The goal is often to improve chromatographic separation, enhance ionization efficiency, and increase detection sensitivity and specificity. bioanalysis-zone.com The structural features of this compound make it a valuable scaffold for the design of such derivatization reagents, particularly due to the presence of the bromine atom.
In LC-MS analysis, many small molecules exhibit poor ionization efficiency or retention on standard chromatography columns, making them difficult to detect. Derivatization can overcome these challenges. A reagent designed from a this compound scaffold would introduce a non-polar biphenyl structure, which can improve retention on reverse-phase columns.
More importantly, the bromine atom can be leveraged to enhance detection. While this compound itself is not a derivatizing agent, it can be functionalized to create one. For example, by analogy with other bromo-aromatic compounds, a reactive group could be added to the molecule that targets specific functionalities in analytes. A notable example is the development of 4-bromo-N-methylbenzylamine as a derivatization reagent for small molecules containing carboxylic acid groups. nih.gov This reagent reacts with acids to form an amide, and the resulting derivative is readily detected using positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS). nih.gov A similar strategy could be employed by modifying this compound to include a reactive moiety (e.g., an amine, hydrazine, or hydroxylamine) that can covalently bond to target analytes like organic acids, aldehydes, or ketones.
The single most significant advantage of using a bromine-containing molecule as a derivatization reagent is the unique isotopic signature of bromine. nih.gov Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately a 1:1 ratio). nih.gov
When an analyte is derivatized with a bromine-containing reagent, its mass spectrum will exhibit a characteristic pair of peaks (a doublet) for every bromine-containing ion. These peaks, known as the M and M+2 isotopes, are separated by two mass units and have nearly identical intensities. This distinctive pattern serves as an unambiguous "isotopic signature" or "fragmentation identifier". nih.gov
This signature provides several key benefits in LC-MS analysis:
Confident Identification : The M/M+2 doublet makes the derivatized analyte easy to distinguish from background noise and co-eluting interferences in complex biological matrices. nih.gov
Enhanced Specificity : In tandem MS (MS/MS) experiments, fragments that retain the bromine atom will also show this characteristic doublet, confirming the structure of the fragmented ion.
Improved Quantification : The unique pattern allows for the development of highly specific and sensitive detection methods, such as multiple reaction monitoring (MRM), by tracking the transition of the M and M+2 parent ions to their corresponding fragment ions.
This "bromine signature coded derivatization" has been successfully used with other reagents to profile metabolites in biological samples with high sensitivity and coverage. nih.govnih.gov A reagent based on the this compound structure would similarly leverage this natural isotopic label for the confident identification and quantification of target analytes.
Table 2: Natural Isotopic Abundance of Bromine
| Isotope | Mass (amu) | Natural Abundance (%) |
| Bromine-79 (⁷⁹Br) | 78.9183 | 50.69 |
| Bromine-81 (⁸¹Br) | 80.9163 | 49.31 |
Research Applications in Advanced Materials Science
Utilization in Liquid Crystalline Systems
The inherent rigidity and rod-like shape of the biphenyl (B1667301) core make it an ideal mesogen, or liquid crystal-forming unit. 4-Bromo-4'-methylbiphenyl and its derivatives are integral to the development of liquid crystalline materials, which exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals.
Design of Novel Liquid Crystal Precursors and Their Mesophase Behavior
This compound is a valuable precursor for synthesizing more complex liquid crystal molecules. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the attachment of various functional groups or the extension of the molecular core. This synthetic versatility allows for the systematic design of molecules with tailored mesomorphic properties.
For instance, related halogen-terminated biphenyl compounds, like ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes, are themselves liquid crystalline and serve as key intermediates in the synthesis of liquid crystalline oligomers and polymers. whiterose.ac.uk The mesophase behavior—the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable—is highly dependent on the molecular structure. nih.govrsc.org The introduction of different terminal groups via the bromo- functional group allows for precise control over this behavior. researchgate.net For example, attaching long alkyl chains can promote the formation of smectic phases, where molecules are arranged in layers, while other modifications can stabilize the nematic phase, characterized by long-range orientational order. researchgate.net
The study of mesophase transitions is typically carried out using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC), which identify the characteristic textures and thermal transitions associated with different liquid crystal phases. nih.gov
Structure-Property Relationships in Biphenyl-Based Liquid Crystals
The relationship between molecular structure and the resulting material properties is a central theme in materials science. In biphenyl-based liquid crystals, this relationship is particularly pronounced. hku.hk Key structural features that influence mesophase behavior include:
Molecular Shape: The elongated, relatively flat shape of the biphenyl core is crucial for the formation of anisotropic liquid crystal phases. in-cosmetics.com
Polarity and Polarizability: The introduction of polar groups (like cyano groups) or polarizable atoms (like bromine) significantly affects intermolecular forces, influencing mesophase stability and dielectric anisotropy. nih.govyork.ac.uk
Substituent Position and Type: The placement and nature of substituents on the biphenyl rings can drastically alter physical properties. For example, fluorinated biphenyl derivatives are fundamental components in liquid crystal displays (LCDs) because the fluorine atoms modify the material's viscosity, melting point, and dielectric properties. The steric bulk of the bromine atom in halogen-terminated cyanobiphenyls can suppress the formation of smectic phases in favor of nematic phases by disrupting the layered packing that would be required. whiterose.ac.uk
Theoretical modeling, often using density functional theory (DFT), is frequently employed to complement experimental findings and predict how changes in molecular structure will impact the liquid crystalline properties. york.ac.uk
Integration into Organic Electronic Materials
The π-conjugated system of the biphenyl core makes this compound an attractive building block for organic semiconductors. These materials are essential for a range of flexible and low-cost electronic applications. royalsocietypublishing.orgbohrium.com The bromine atom acts as a synthetic handle to build larger, more complex molecules required for these devices.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Studies
In OLEDs, organic materials are used to create emissive layers where the recombination of electrons and holes generates light. Biphenyl derivatives are frequently used as host materials in the emissive layer or as components of charge-transporting layers. researchgate.netresearchgate.net While this compound itself is not typically the final, active material, it is a critical intermediate.
Through coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling, the bromo- group can be replaced with functional moieties such as carbazoles, triazines, or other aromatic systems. nih.govwikipedia.org This process allows for the construction of:
Host Materials: These molecules form a matrix for the phosphorescent or fluorescent emitters, facilitating charge transport and preventing self-quenching of the emitted light. researchgate.net Benzophenone-based hosts, which feature a biphenyl-like structure, are one such class of materials. nih.gov
Emitting Materials: By creating donor-acceptor structures, the electronic properties can be tuned to achieve emission at specific wavelengths, from blue to red.
The twisted geometry that can arise in substituted biphenyls is also beneficial, as it can reduce intermolecular interactions and aggregation-caused quenching, leading to higher device efficiency. nih.gov
Organic Solar Cells (OSCs)
Organic solar cells, or organic photovoltaics (OPVs), utilize organic semiconductors to absorb light and generate electricity. noamarom.com The active layer typically consists of a blend of an electron donor and an electron acceptor material. chemmethod.com Biphenyl-based compounds are explored for both roles due to their tunable electronic properties and good charge transport characteristics. royalsocietypublishing.orgchemmethod.com
The synthesis of these complex donor or acceptor molecules often relies on building blocks like this compound. The bromo- functionality allows for the coupling of the biphenyl core to other aromatic or heterocyclic units to create larger conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This energy level engineering is critical for efficient exciton (B1674681) dissociation and charge extraction at the donor-acceptor interface. nih.gov Furthermore, some research has explored the use of biphenyl compounds as additives in the photoactive layer to improve the film morphology and, consequently, the photoelectric conversion efficiency. google.com
Polymer and Oligomer Synthesis for Advanced Materials
The ability to form covalent bonds from the bromine-substituted position makes this compound a valuable monomer for the synthesis of advanced polymers and oligomers. These materials can combine the desirable electronic and optical properties of the biphenyl unit with the processability and mechanical properties of polymers.
The bromine atom serves as a reactive site for various polymerization techniques, most notably transition-metal-catalyzed cross-coupling reactions. For example, bromo-biphenyl derivatives are used as monomers in:
Suzuki Polymerization: Reacting with boronic acid-functionalized monomers to create polyphenylenes.
Heck Polymerization: Reacting with vinyl-functionalized monomers. Porous organic polymers (POPs) have been synthesized from monomers like tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane and divinylferrocene via the Heck reaction. nih.gov
Yamamoto Polymerization: A coupling of aryl halides to form poly(arylene)s.
Development of Polybiphenyl-based Materials
This compound serves as a key monomer for the synthesis of poly(4-methylbiphenyl), a type of conjugated polymer. Conjugated polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique optoelectronic properties. The synthesis of these materials often relies on cross-coupling reactions that facilitate the formation of carbon-carbon bonds between monomer units.
One of the primary methods for polymerizing aryl halides like this compound is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is a widely used technique for creating C-C bonds. nycu.edu.twnih.gov While the direct polymerization of this compound via this method is not extensively detailed in the literature, the principles of Suzuki polymerization are well-established for similar brominated aromatic compounds. nih.gov
Another powerful method for the synthesis of poly(arylene)s is the nickel-catalyzed coupling of aryl halides. This approach has been successfully employed for the synthesis of various polyimides and poly(p-phenylene)s. titech.ac.jpchemrxiv.org These reactions typically involve the use of a nickel salt, a phosphine (B1218219) ligand, and a reducing agent to facilitate the polymerization of dihalo-aromatic monomers. The polymerization of this compound using such a method would be expected to yield head-to-tail poly(4-methylbiphenyl).
The general reaction for the synthesis of poly(4-methylbiphenyl) from this compound via a generalized cross-coupling reaction can be represented as follows:
n (Br-C₆H₄-C₆H₄-CH₃) → [-C₆H₄-C₆H₄(CH₃)-]ₙ + n HBr
The properties of the resulting poly(4-methylbiphenyl) would be influenced by factors such as the degree of polymerization, regioregularity, and the nature of the end groups, all of which can be controlled by the choice of catalyst and reaction conditions.
Electropolymerization is another technique that could potentially be used to synthesize conjugated polymer films from this compound. mdpi.comresearchgate.netnih.gov This method involves the electrochemical oxidation or reduction of the monomer at an electrode surface, leading to the formation of a polymer film directly on the electrode. This technique is particularly useful for creating thin, uniform films for electronic device applications.
| Polymerization Method | Catalyst/Initiator | Potential Advantages |
| Suzuki-Miyaura Coupling | Palladium complexes | Mild reaction conditions, high functional group tolerance |
| Nickel-Catalyzed Coupling | Nickel salts with phosphine ligands | Lower cost compared to palladium, effective for aryl chlorides |
| Electropolymerization | Electrical potential | Direct film formation on electrodes, good for thin-film devices |
Role in Olefin Polymerization Catalysis
While this compound is not a direct catalyst for olefin polymerization, its structure makes it a suitable scaffold for the synthesis of specialized ligands for transition metal catalysts. The performance of olefin polymerization catalysts, such as Ziegler-Natta and late transition metal catalysts, is highly dependent on the steric and electronic properties of the ligands coordinated to the metal center. d-nb.infomdpi.comlibretexts.orgtaylorfrancis.commdpi.com
Biphenyl-containing phosphine ligands have been shown to be effective in various cross-coupling reactions and could be adapted for olefin polymerization. orgsyn.org By converting the bromo group of this compound into a phosphine group, a (4'-methyl-[1,1'-biphenyl]-4-yl)phosphine ligand could be synthesized. The synthesis of phosphine ligands often involves the reaction of an organometallic reagent (derived from the aryl halide) with a halophosphine. nih.gov
The resulting biphenylphosphine ligand could then be coordinated to a late transition metal, such as nickel, palladium, or iron, to form a catalyst precursor for olefin polymerization. mdpi.comsioc-journal.cnrsc.orgmdpi.com The biphenyl group would provide significant steric bulk around the metal center, which can influence the catalyst's activity, the molecular weight of the resulting polymer, and the degree of branching. mdpi.com
The general structure of such a catalyst is depicted below, where 'M' represents a late transition metal and 'L' represents other coordinating ligands:
[ (CH₃-C₆H₄-C₆H₄)₃P ]ₓ - M - Lᵧ
The electronic properties of the ligand, and thus the catalytic activity, could be further tuned by the presence of the methyl group on the biphenyl backbone.
| Catalyst Type | Metal Center | Ligand Features | Potential Influence of Ligand |
| Late Transition Metal | Ni, Pd, Fe | Bulky, electron-donating | Controls polymer molecular weight and branching |
| Ziegler-Natta | Ti, Zr | Coordinated with organoaluminum | Influences stereoselectivity of the polymer |
| Metallocene | Zr, Hf | "Sandwich" structure | Produces highly uniform polymers |
Self-Assembled Monolayers for Nanopatterning
Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate surface. They are of great interest for a variety of applications, including surface functionalization, corrosion protection, and nanopatterning. nih.govbnl.gov Aromatic thiols, particularly those with a biphenyl core, are known to form stable and well-ordered SAMs on gold and other noble metal surfaces. nih.govtu-dresden.deresearchgate.netresearchgate.net
To be used for SAM formation, this compound would first need to be functionalized with a thiol (-SH) group, typically by replacing the bromo group. The resulting 4'-methyl-[1,1'-biphenyl]-4-thiol could then be deposited from solution onto a gold substrate to form a SAM. The rigid biphenyl backbone promotes strong intermolecular π-π stacking interactions, leading to a densely packed and highly oriented monolayer. nih.gov
The properties of the SAM surface can be tuned by the terminal functional group. In this case, the terminal methyl group would create a hydrophobic surface. The presence of the bromo group in the original molecule, if retained in a modified structure, could also influence the electronic properties of the monolayer. A study on 4'-substituted-4-mercaptobiphenyls demonstrated that a variety of functional groups, including halogens, can be incorporated into these SAMs. tu-dresden.de
These SAMs can be used as resists in nanopatterning techniques like microcontact printing. tu-dresden.de In this process, a patterned elastomeric stamp is "inked" with the thiol solution and then brought into contact with the gold surface, transferring the thiol only in the regions of contact and creating a patterned SAM. This patterned monolayer can then act as a mask for subsequent etching or deposition steps, allowing for the creation of nanoscale patterns and devices.
| Property | Description | Relevance to Nanopatterning |
| Molecular Structure | Rigid biphenyl core with terminal methyl group | Promotes formation of well-ordered, dense monolayers. |
| Surface Energy | Hydrophobic surface due to terminal methyl groups | Allows for selective wetting and deposition in subsequent steps. |
| Patterning Method | Microcontact printing, dip-pen nanolithography | Enables high-resolution patterning of the SAM on the substrate. |
| Application | Nanolithography, fabrication of nanoelectronics, biosensors | The patterned SAM acts as a template or resist for creating nanoscale features. |
Research in Biological and Medicinal Chemistry
Investigation as a Ligand in Coordination Chemistry
In the field of coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. bccampus.ca Ligands function as Lewis bases, donating one or more electron pairs to the metal center. While complex molecules containing biphenyl (B1667301) structures can be designed to act as ligands, the direct investigation of 4-Bromo-4'-methylbiphenyl itself as a simple ligand in coordination chemistry is not extensively documented in scientific literature. Its primary utility is found in organic synthesis, where it serves as a structural precursor rather than a direct coordinating agent with metal ions.
Exploration of Biochemical Interactions with Biological Macromolecules
Direct studies on the biochemical interactions of this compound are limited; however, its derivatives have been shown to engage in significant interactions with biological macromolecules, particularly proteins. The biphenyl moiety is a key pharmacophore that facilitates binding to target enzymes and receptors.
Derivatives of this compound are instrumental in the design of FimH antagonists. The FimH protein is an adhesin located on the pili of uropathogenic Escherichia coli (UPEC), which mediates bacterial attachment to the bladder lining. Biphenyl α-D-mannoside derivatives, synthesized using the biphenyl scaffold, have been developed as potent FimH inhibitors. nih.gov The biphenyl group of these antagonists inserts into a critical hydrophobic pocket in the FimH lectin domain, establishing key interactions with non-polar amino acid residues. This binding physically blocks the FimH adhesin from recognizing its natural mannosylated glycoprotein (B1211001) receptors on host cells, thus preventing the initial step of bacterial infection. nih.gov
Precursor in the Synthesis of Therapeutically Relevant Compounds
The most significant role of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of therapeutically relevant compounds. The presence of a bromine atom allows for its use in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which efficiently forms new carbon-carbon bonds. nbinno.commdpi.commdpi.com This enables the straightforward attachment of other molecular fragments to the biphenyl core, facilitating the construction of complex drug candidates.
This compound is a key building block for creating the biphenyl structural motif found in numerous active pharmaceutical ingredients. researchgate.net Its utility spans the development of anti-infectives, antihypertensives, and antimalarials.
Urinary tract infections (UTIs) caused by UPEC are a major health concern. A promising non-antibiotic strategy to combat these infections is to prevent bacterial adhesion to host tissues. FimH antagonists are designed to block this crucial first step of infection. C-linked biphenyl α-D-mannopyranosides have emerged as highly potent FimH inhibitors. nih.gov The synthesis of these molecules often involves a Suzuki-Miyaura coupling reaction where a boronic acid derivative of mannose is coupled with a substituted bromobiphenyl, such as a derivative of this compound, to construct the final antagonist. The biphenyl group is critical for achieving high-affinity binding to the FimH protein.
Table 1: Representative FimH Antagonists with Biphenyl Moieties This table is representative of the types of compounds developed in this research area and illustrates the importance of the biphenyl scaffold.
| Compound Type | Modification on Biphenyl Ring | Target | Reported Activity/Affinity |
|---|---|---|---|
| C-linked biphenyl mannopyranoside | Ortho-substitution | FimH Adhesin | KD of 6.9 nM nih.gov |
| Heteroaryl-biphenyl derivative | Insertion of a pyridyl group | FimH Adhesin | Sub-nanomolar affinity nih.gov |
A class of antihypertensive drugs known as "sartans" (Angiotensin II receptor blockers) are characterized by a biphenyl scaffold. researchgate.netscispace.com Drugs like Irbesartan, Losartan, and Telmisartan all contain this core structure, which is essential for their mechanism of action in blocking the AT1 receptor and lowering blood pressure. scispace.comgoogle.com
The synthesis of these drugs relies on key biphenyl intermediates. For instance, the industrial synthesis of Irbesartan often starts from 4'-methyl-biphenyl-2-carboxylic acid. scispace.com The creation of this and other similar intermediates, such as 4-methyl-2'-cyanobiphenyl, is frequently accomplished via Suzuki coupling. google.comresearchgate.net In these syntheses, a common strategy is to couple a substituted bromobenzene (B47551) (like 4-bromotoluene) with a substituted phenylboronic acid. blogspot.comscholarsresearchlibrary.com this compound represents the pre-formed core structure that is central to this class of drugs, making it and related compounds fundamental to the synthetic routes for these widely used antihypertensives.
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The biphenyl scaffold has been identified as a valuable component in the design of novel inhibitors targeting essential parasite enzymes. Researchers have developed potent inhibitors of PfDHFR that incorporate a biphenyl fragment to enhance drug-like properties and enzyme interaction. nih.gov
These inhibitors are often synthesized to be more hydrophobic than older drugs like pyrimethamine, a strategy intended to improve their efficacy against resistant parasite strains. By using a flexible linker to connect a diaminopyrimidine core to a biphenyl fragment, novel compounds with high potency have been created. nih.gov The synthesis of such molecules can utilize precursors like this compound to introduce the biphenyl moiety through cross-coupling reactions. This approach highlights the importance of this chemical scaffold in generating new candidates for the global fight against malaria. nih.govharvard.edumdpi.comacs.org
Table 2: Biphenyl-Containing PfDHFR Inhibitors for Antimalarial Research This table showcases representative compounds from research studies to illustrate the role of the biphenyl scaffold in antimalarial drug design.
| Compound Class | Structural Feature | Target Enzyme | Reported Activity (IC50) |
|---|---|---|---|
| Rigid Biphenyl Carboxylate | Biphenyl directly linked to core | PfDHFR | Sub-nM enzyme inhibition nih.gov |
| Flexible Biphenyl Derivative | Biphenyl linked via alkyl chain | PfDHFR | 2 nM against P. falciparum nih.gov |
Studies on Antibacterial Properties of Biphenyl Derivatives
The biphenyl scaffold is a prominent structural motif in a variety of natural products and has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including antibacterial properties. Research into biphenyl derivatives has revealed that specific substitutions on the biphenyl rings can lead to potent activity against various bacterial strains, including those resistant to current antibiotics.
A study focused on the synthesis of biphenyl and dibenzofuran (B1670420) derivatives identified several compounds with significant antibacterial efficacy. nih.gov The research highlighted that structural features, such as the presence of hydroxyl groups on one of the phenyl rings and a strong electron-withdrawing group on the other, were beneficial for antibacterial activity. nih.gov For instance, compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis (MREf), with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. nih.gov Similarly, 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) and 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e) showed inhibitory activities comparable to the antibiotic ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii. nih.gov
Another class of biphenyl derivatives, protosappanins A and B, isolated from Sappan Lignum, also exhibited activity against S. aureus and MRSA strains, with MIC values of 64 mg/L and 128 mg/L, respectively. nih.gov These findings underscore the potential of the biphenyl core structure as a template for developing new antibacterial agents to combat the growing challenge of antibiotic resistance. nih.govnih.gov
Table 1: Antibacterial Activity of Selected Biphenyl Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 |
| Multidrug-resistant Enterococcus faecalis (MREf) | 6.25 | |
| 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol | Carbapenem-resistant Acinetobacter baumannii (CRAB) | 12.5 |
| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol | Carbapenem-resistant Acinetobacter baumannii (CRAB) | 12.5 |
Data sourced from scientific studies on biphenyl derivatives. nih.gov
Investigations into Anticancer Properties and Mechanism of Action
The biphenyl structure is a key pharmacophore in the design of novel anticancer agents. Numerous studies have demonstrated the potential of hydroxylated biphenyl compounds to inhibit cancer cell proliferation and induce programmed cell death (apoptosis). nih.govnih.gov
Research into two specific C2-symmetric hydroxylated biphenyls, referred to as compound 11 and compound 12 , revealed potent antitumor activity against malignant melanoma cells. nih.govnih.gov These compounds exhibited significant antiproliferative effects on five different melanoma cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) as low as 1.7 ± 0.5 μM for compound 11 and 2.0 ± 0.7 μM for compound 12. nih.govnih.gov The effects were found to be long-lasting and irreversible. nih.gov
The mechanism of action for these compounds involves the induction of apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Further investigation into the cellular processes showed that these biphenyl derivatives cause cell cycle arrest at the G2/M transition phase. nih.gov This blockage prevents the cancer cells from progressing to mitosis, thereby halting their proliferation and leading to apoptotic cell death. nih.gov
Another study on adamantyl-tethered biphenylic compounds also highlighted their ability to induce apoptosis in hepatocellular carcinoma cell lines. nih.gov One derivative, 3'-(adamantan-1-yl)-4'-methoxy-[1,1'-biphenyl]-3-ol (AMB), was particularly effective. nih.gov Molecular modeling suggested that this compound targets Bcl-homologs, which are key regulators of apoptosis that are often dysregulated in cancer cells. The biphenyl scaffold of AMB is predicted to form π-π interactions within the binding groove of these proteins, contributing to its pro-apoptotic activity. nih.gov These findings collectively establish biphenyl derivatives as promising candidates for the development of new anticancer therapies that function by reactivating defective apoptotic pathways in tumor cells. nih.gov
Table 2: Anticancer Activity of Selected Hydroxylated Biphenyl Compounds on Melanoma Cell Lines
| Compound | Cell Line | IC50 (μM) after 72h |
|---|---|---|
| Compound 11 | A375 | 1.7 |
| SK-mel-28 | 1.5 | |
| SK-mel-5 | 2.1 | |
| SK-mel-119 | 1.8 | |
| LCP | 1.5 | |
| Compound 12 | A375 | 2.0 |
| SK-mel-28 | 2.0 | |
| SK-mel-5 | 2.5 | |
| SK-mel-119 | 2.2 | |
| LCP | 1.5 |
Data represents the concentration that induces 50% cell growth inhibition. nih.gov
Q & A
Q. What are the established synthetic routes for 4-Bromo-4'-methylbiphenyl, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound is synthesized via oxidative C(sp²)–C(sp²) coupling using p-dibromobenzene and 10-methyl-5-(4-methylphenyl)phenothiazinium tetrafluoroborate under mild conditions. The reaction achieves 85% yield after purification via column chromatography (hexane/EtOAc gradient). Optimization strategies include adjusting stoichiometry (1:1.2 molar ratio of aryl boronic acid to dibromobenzene) and solvent selection. For greener synthesis, multivariate analysis identifies ethyl acetate/water systems as sustainable alternatives, improving atom economy while maintaining yields above 90% .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR Spectroscopy : Aromatic protons appear at δ 7.2–7.6 ppm, with distinct splitting patterns confirming biphenyl regiochemistry. The methyl group resonates as a singlet at δ 2.3 ppm .
- Chromatography : TLC (Rf = 0.6 in hexane/EtOAc 4:1) and HPLC (C18 column, acetonitrile/water 70:30) validate purity (>95%).
- Mass Spectrometry : High-resolution MS (EI+) confirms the molecular ion peak at m/z 262 [M⁺] .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 232°C).
- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizers.
- Waste Disposal : Halogenated waste must be collected in designated containers per EPA guidelines .
Advanced Research Questions
Q. How does the methyl group in this compound influence its reactivity in cross-coupling reactions such as Suzuki-Miyaura?
- Methodological Answer : The methyl group exerts steric and electronic effects:
- Steric Hindrance : Directs coupling to the para-bromine position, minimizing ortho-substitution byproducts.
- Electronic Effects : Electron-donating methyl stabilizes intermediates in palladium-catalyzed reactions. Experimental validation shows 92% yield in Suzuki couplings with phenylboronic acid using Pd(PPh₃)₄/K₃PO₄ in toluene/water .
- DFT Studies : Transition state modeling confirms lower activation energy for para-selectivity (ΔG‡ = 28.5 kcal/mol) .
Q. Can computational chemistry predict the regioselectivity of electrophilic substitutions in this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) analyze charge distribution and frontier molecular orbitals:
- Electrophilic Aromatic Substitution : Bromine directs electrophiles to the methyl-adjacent ring due to resonance stabilization.
- Case Study : Prins cyclization of 4-bromo-4'-methoxystilbene derivatives shows stereoconvergence (80% trans-selectivity) via carbenium ion intermediates .
Q. What green chemistry approaches improve the sustainability of this compound synthesis?
- Methodological Answer :
- Solvent Selection : Principal component analysis (PCA) identifies ethyl acetate (green solvent) as optimal, reducing E-factor from 8.2 to 3.5 compared to dichloromethane .
- Catalyst Recycling : Pd/C catalysts recoverable via filtration retain >90% activity over three cycles.
- Waste Minimization : Aqueous workup protocols reduce halogenated solvent use by 40% .
Q. How is this compound utilized in the development of organic semiconductors or liquid crystals?
- Methodological Answer :
- Organic Semiconductors : Functionalization via Buchwald-Hartwig amination yields 4-Bromo-4'-(diphenylamino)biphenyl, a hole-transport layer in OLEDs. Device testing shows a turn-on voltage of 3.2 V and luminance of 12,000 cd/m² .
- Liquid Crystals : Alkoxy derivatives (e.g., 4-bromo-4'-pentyloxybiphenyl) exhibit nematic phases (ΔT = 45–85°C), characterized by polarized optical microscopy and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
